2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC13417514
Molecular Formula: C10H11BrFNO2
Molecular Weight: 276.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFNO2 |
|---|---|
| Molecular Weight | 276.10 g/mol |
| IUPAC Name | 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 |
| Standard InChI Key | SWJDHASZIIPJGK-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)COC1=C(C=C(C=C1)Br)F |
| Canonical SMILES | CN(C)C(=O)COC1=C(C=C(C=C1)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenoxy group (C6H4O) substituted at the 4-position with bromine and the 2-position with fluorine. This aromatic system is connected via an ether linkage to an N,N-dimethylacetamide group () . The IUPAC name, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, reflects this arrangement. Key structural identifiers include:
The planar aromatic ring and polar acetamide group contribute to its solubility in organic solvents like dimethylacetamide (DMAC) and dioxane .
Physical and Chemical Properties
Table 1 summarizes critical physicochemical data derived from PubChem and related solvent studies :
The absence of melting/boiling point data in literature underscores the need for further experimental characterization.
Synthesis and Production
Arylamine Protection and Bromination
While no direct synthesis protocol for 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide exists in the provided sources, analogous methods for related brominated anilines offer insights. The patent CN103787895A describes a three-step process for synthesizing 4-bromo-2-methylaniline :
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Arylamine Protection: Ortho-toluidine is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide.
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Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 4-position of the aromatic ring.
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Hydrolysis: Acidic cleavage of the acetamide group yields the final amine .
Adapting this approach, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide could be synthesized via:
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Step 1: Fluorination of the phenolic precursor at the 2-position before etherification.
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Step 2: Coupling the fluorophenol with chloroacetyl chloride, followed by dimethylamine substitution.
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Step 3: Bromination using NBS or elemental bromine under controlled conditions .
Purification and Characterization
Post-synthesis, purification typically involves recrystallization from ethanol or column chromatography. Structural confirmation employs:
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Nuclear Magnetic Resonance (NMR): To verify substituent positions on the aromatic ring and acetamide group.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s halogenated aromatic structure suggests utility as a building block in drug discovery. Bromine and fluorine atoms enhance binding affinity to biological targets, making it valuable for:
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Kinase Inhibitors: Bromine’s electron-withdrawing effects modulate enzyme active sites.
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Anticancer Agents: Fluorine improves metabolic stability and bioavailability .
Agrochemical Development
In agrochemistry, the acetamide moiety is prevalent in herbicides and fungicides. For example, compounds like propyzamide share structural similarities, indicating potential herbicidal activity .
| Precaution | Implementation Example |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hoods for synthesis steps |
| Storage | Cool, dry place away from oxidizers |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
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